molecular formula C16H21N3O B11746293 1-cyclopentyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine CAS No. 1856033-53-8

1-cyclopentyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11746293
CAS No.: 1856033-53-8
M. Wt: 271.36 g/mol
InChI Key: JYKAXJWCQRKCIK-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step often involves the alkylation of the pyrazole ring with a cyclopentyl halide in the presence of a base.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a methoxyphenylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-cyclopentyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to specific receptors: This can modulate the activity of enzymes or other proteins involved in biological processes.

    Inhibiting or activating enzymes: This can alter metabolic pathways and lead to desired therapeutic effects.

    Interacting with cellular membranes: This can affect cell signaling and communication.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness

1-cyclopentyl-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

1856033-53-8

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

1-cyclopentyl-N-[(3-methoxyphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C16H21N3O/c1-20-16-8-4-5-13(9-16)10-17-14-11-18-19(12-14)15-6-2-3-7-15/h4-5,8-9,11-12,15,17H,2-3,6-7,10H2,1H3

InChI Key

JYKAXJWCQRKCIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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